molecular formula C15H17FN4O2 B6451320 5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine CAS No. 2549052-70-0

5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine

Cat. No.: B6451320
CAS No.: 2549052-70-0
M. Wt: 304.32 g/mol
InChI Key: QPCBACZOVULXPL-UHFFFAOYSA-N
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Description

5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a fluorine atom and a methoxy group linked to a pyrazole-pyrrolidine moiety

Preparation Methods

The synthesis of 5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-1H-pyrazole-5-carboxylic acid with appropriate reagents to form the desired pyrazole derivative.

    Synthesis of the pyrrolidine moiety: The pyrazole derivative is then coupled with a pyrrolidine precursor under suitable conditions to form the pyrazole-pyrrolidine intermediate.

    Attachment of the methoxy group: The intermediate is then reacted with a methoxy-substituted pyridine derivative to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine include:

    5-fluoro-2-methoxypyridine: A simpler analog with only the fluorine and methoxy groups on the pyridine ring.

    1-methyl-1H-pyrazole-5-carboxylic acid: A precursor in the synthesis of the target compound, featuring the pyrazole ring.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which may have similar biological activities.

Properties

IUPAC Name

[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c1-19-13(4-6-18-19)15(21)20-7-5-11(9-20)10-22-14-3-2-12(16)8-17-14/h2-4,6,8,11H,5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCBACZOVULXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCC(C2)COC3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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